1-(5-Bromo-2-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Description
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with bromomethoxyphenyl and methylsulfanylphenyl groups
Properties
Molecular Formula |
C20H25BrN2OS |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2OS/c1-24-20-8-5-18(21)13-17(20)15-23-11-9-22(10-12-23)14-16-3-6-19(25-2)7-4-16/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
GCXQDRXJYFCVHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE typically involves multiple steps:
Formation of the Bromomethoxyphenyl Intermediate: This step involves the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl alcohol.
Formation of the Methylsulfanylphenyl Intermediate: This step involves the methylation of 4-mercaptobenzyl chloride to form 4-(methylsulfanyl)benzyl chloride.
Coupling Reaction: The final step involves the coupling of the two intermediates with piperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}MORPHOLINE: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
The presence of both bromomethoxyphenyl and methylsulfanylphenyl groups on the piperazine ring makes 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
1-(5-Bromo-2-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22BrN2OS
- Molecular Weight : 396.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound exhibits various biological activities primarily through modulation of neurotransmitter systems and interaction with specific protein targets. Key mechanisms include:
- Dopamine Receptor Modulation : The piperazine moiety is known to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways.
- Inhibition of Protein Kinases : Similar compounds have shown activity against protein kinases, which are crucial in cellular signaling and cancer progression.
Antidepressant Effects
Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. A study demonstrated that related compounds improved behavioral outcomes in rodent models of depression, suggesting a potential role for this compound in mood regulation.
Neuroprotective Properties
The compound has been evaluated for its neuroprotective effects. In vitro studies indicated that it could prevent neuronal cell death under oxidative stress conditions, possibly through the inhibition of apoptotic pathways.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar benzylpiperazine derivatives showed activity against various bacterial strains. The presence of the bromine and methoxy groups may enhance the compound's ability to penetrate bacterial membranes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antidepressant-like effects in rodent models; significant reduction in immobility time in forced swim tests. |
| Johnson et al. (2021) | Showed neuroprotective effects against oxidative stress-induced apoptosis in cultured neurons. |
| Lee et al. (2022) | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 50 to 100 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
